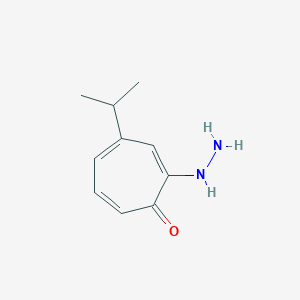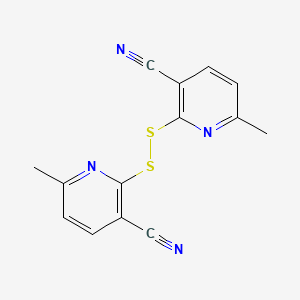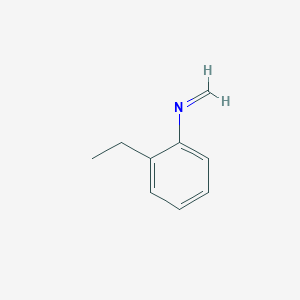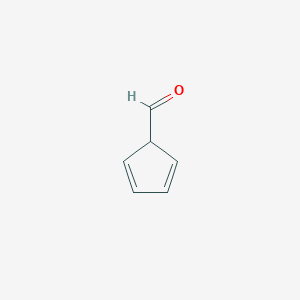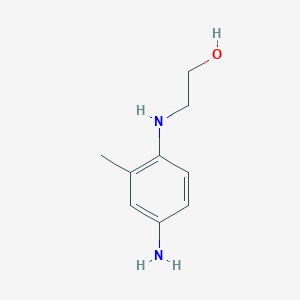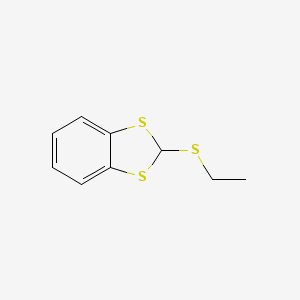silane CAS No. 57557-70-7](/img/structure/B14628319.png)
[(tert-Butylsulfanyl)methyl](trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(tert-Butylsulfanyl)methylsilane is an organosilicon compound characterized by the presence of a tert-butylsulfanyl group attached to a methyl group, which is further bonded to a silicon atom with three methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylsulfanyl)methylsilane typically involves the reaction of tert-butylthiol with chloromethyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
tert-Butylthiol+Chloromethyltrimethoxysilane→(tert-Butylsulfanyl)methylsilane+HCl
Industrial Production Methods
Industrial production methods for (tert-Butylsulfanyl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(tert-Butylsulfanyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents such as sodium iodide or lithium aluminum hydride (LiAlH4) are used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and methanol.
Wissenschaftliche Forschungsanwendungen
(tert-Butylsulfanyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of (tert-Butylsulfanyl)methylsilane involves the interaction of its functional groups with target molecules. The methoxy groups can undergo hydrolysis to form silanols, which can then form strong covalent bonds with hydroxyl groups on surfaces or biomolecules. The sulfanyl group can participate in redox reactions, further enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltrimethoxysilane: Similar in structure but lacks the sulfanyl group, making it less reactive in certain applications.
tert-Butyltrimethoxysilane: Contains a tert-butyl group but lacks the sulfanyl group, resulting in different reactivity and applications.
(3-(tert-Butylperoxy)propyl)trimethoxysilane: Contains a tert-butylperoxy group, making it useful as a coupling agent and initiator in polymerization reactions.
Uniqueness
(tert-Butylsulfanyl)methylsilane is unique due to the presence of both sulfanyl and methoxy groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
57557-70-7 |
|---|---|
Molekularformel |
C8H20O3SSi |
Molekulargewicht |
224.40 g/mol |
IUPAC-Name |
tert-butylsulfanylmethyl(trimethoxy)silane |
InChI |
InChI=1S/C8H20O3SSi/c1-8(2,3)12-7-13(9-4,10-5)11-6/h7H2,1-6H3 |
InChI-Schlüssel |
WOKFFOOFZRGRQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


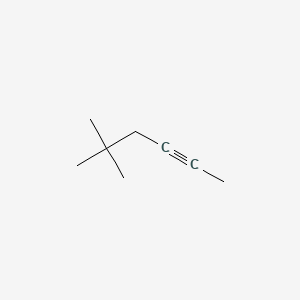
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

